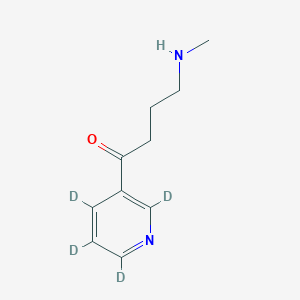
4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride is a synthetic compound that features a deuterium-labeled pyridine ring. This compound is often used in scientific research due to its unique isotopic labeling, which can be beneficial in various analytical and experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-pyridyl-d4, which is a deuterium-labeled pyridine.
Alkylation: The 3-pyridyl-d4 is then alkylated with a suitable alkylating agent to introduce the butanone moiety.
Methylamination: The resulting intermediate is subjected to methylamination to introduce the methylamino group.
Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Automated Systems: For precise control of reaction parameters such as temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride is utilized in several scientific research fields:
Chemistry: As a labeled compound for studying reaction mechanisms and pathways.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Potential use in drug development and pharmacokinetic studies.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride involves its interaction with specific molecular targets. The deuterium labeling allows for detailed tracking and analysis of its metabolic pathways and interactions within biological systems. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylamino)-1-(3-pyridyl)-1-butanone: The non-deuterated version of the compound.
4-(Methylamino)-1-(2-pyridyl)-1-butanone: A similar compound with a different pyridine ring position.
4-(Methylamino)-1-(4-pyridyl)-1-butanone: Another positional isomer.
Uniqueness
4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone Dihydrochloride is unique due to its deuterium labeling, which provides distinct advantages in analytical and experimental applications. The isotopic labeling allows for precise tracking and differentiation from non-labeled analogs, making it a valuable tool in research.
Propiedades
Número CAS |
764661-23-6 |
|---|---|
Fórmula molecular |
C10H16Cl2N2O |
Peso molecular |
255.17 g/mol |
Nombre IUPAC |
4-(methylamino)-1-(2,4,5,6-tetradeuteriopyridin-3-yl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-11-6-3-5-10(13)9-4-2-7-12-8-9;;/h2,4,7-8,11H,3,5-6H2,1H3;2*1H/i2D,4D,7D,8D;; |
Clave InChI |
MFQNPOXUAKSUPV-FPAVXYEGSA-N |
SMILES |
CNCCCC(=O)C1=CN=CC=C1 |
SMILES isomérico |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CCCNC)[2H].Cl.Cl |
SMILES canónico |
CNCCCC(=O)C1=CN=CC=C1.Cl.Cl |
Sinónimos |
Pseudooxynicotine-d4 DiHydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















